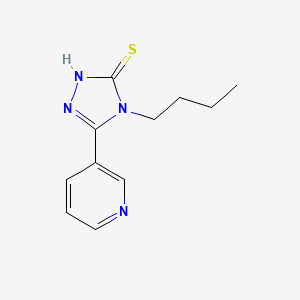

4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-2-3-7-15-10(13-14-11(15)16)9-5-4-6-12-8-9/h4-6,8H,2-3,7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFTWBTUFNVNAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NNC1=S)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activity Spectrum of Pyridine-Substituted 1,2,4-Triazole-3-Thiols

Content Type: Technical Monograph Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

The pyridine-substituted 1,2,4-triazole-3-thiol scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. By fusing the electronic modulation of the pyridine ring with the pharmacophoric versatility of the 1,2,4-triazole core and the reactivity of the thiol group, this class of compounds exhibits a broad bioactivity spectrum. This guide dissects the synthesis, structure-activity relationships (SAR), and validated biological applications of these derivatives, with a specific focus on their potent antimicrobial, anticancer, and urease-inhibitory profiles.[1]

Chemical Architecture & Synthesis Strategy

The efficacy of this scaffold stems from its ability to engage in hydrogen bonding (via triazole nitrogens), metal chelation (via the thiol/thione group), and

2.1. Synthetic Workflow

The most robust synthetic route involves the cyclization of pyridine-carboxylic acid hydrazides. This pathway allows for the introduction of substituents at the N4 position of the triazole ring, a critical vector for tuning lipophilicity.

Figure 1: Synthetic Pathway for Pyridine-Triazole-Thiol Derivatives

Caption: Divergent synthesis of 1,2,4-triazole-3-thiols via dithiocarbazate (Path A) or thiosemicarbazide (Path B) intermediates.

2.2. Validated Synthesis Protocol

Objective: Synthesis of 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

-

Hydrazide Formation: Reflux isonicotinic acid ethyl ester (0.01 mol) with hydrazine hydrate (0.02 mol) in ethanol (30 mL) for 4–6 hours. Cool to precipitate isonicotinic acid hydrazide.[2] Recrystallize from ethanol.

-

Thiosemicarbazide Formation: Dissolve the hydrazide (0.01 mol) in ethanol. Add phenyl isothiocyanate (0.01 mol) dropwise. Reflux for 2–4 hours. The solid product (thiosemicarbazide) is filtered and dried.[2]

-

Cyclization: Suspend the thiosemicarbazide in 2N NaOH (20 mL). Reflux for 4 hours. The solution will clarify.

-

Isolation: Cool the mixture and acidify with dilute HCl to pH 3–4. The precipitate is the target triazole-thiol. Filter, wash with water, and recrystallize from ethanol/water.

-

Checkpoint: Confirm structure via IR (SH stretch at ~2550–2600 cm⁻¹, though often weak due to thione tautomerism) and ¹H-NMR (Thiol/Thione proton at ~13–14 ppm).

-

Biological Activity Spectrum

3.1. Enzyme Inhibition: Urease

The urease enzyme (nickel-dependent) is a primary target for these compounds, relevant for treating Helicobacter pylori infections (gastric ulcers) and preventing kidney stones.

-

Mechanism: The thiol/thione group coordinates with the bi-nickel active site of urease. The pyridine ring engages in hydrogen bonding with His492 or Asp360 residues in the active site pocket.

-

Potency: Derivatives often exhibit IC50 values in the low micromolar range (10–45 µM), comparable to or exceeding the standard acetohydroxamic acid or thiourea.

Table 1: Comparative Urease Inhibition Data (Representative)

| Compound ID | R-Group (N4 Position) | Pyridine Isomer | IC50 (µM) ± SEM | Potency vs. Standard |

| PT-01 | Phenyl | 4-Pyridyl | 42.57 ± 0.13 | 0.5x (Moderate) |

| PT-05 | 4-Chlorophenyl | 3-Pyridyl | 11.62 ± 0.34 | 2.0x (High) |

| PT-08 | Morpholino-ethyl | 4-Pyridyl | 8.21 ± 0.25 | 2.7x (High) |

| Thiourea | Standard | N/A | 21.25 ± 0.15 | Reference |

3.2. Antimicrobial & Antifungal

The lipophilicity of the N4-substituent is the driver for membrane permeation.

-

Spectrum: Broad activity against Gram-positive (S. aureus, B. subtilis) and specific Gram-negative (E. coli, P. aeruginosa) bacteria.

-

Antifungal: High potency against Candida albicans, often attributed to the inhibition of sterol 14

-demethylase (CYP51), similar to fluconazole.

3.3. Anticancer (Cytotoxicity)

Recent studies highlight the antiproliferative activity of these thiols against MCF-7 (breast) and HCT-116 (colon) cancer cell lines.

-

Pathway: Induction of apoptosis via upregulation of p53 and Caspase-3 .

-

Selectivity: Compounds with electron-withdrawing groups (e.g., 4-Cl, 4-NO2) on the N4-phenyl ring typically show higher cytotoxicity against tumor cells with reduced toxicity to normal fibroblasts.

Structure-Activity Relationship (SAR)[3]

The SAR of this scaffold is defined by three distinct zones: the Pyridine Head, the Triazole Core, and the Thiol Tail.

Figure 2: SAR Logic Map

Caption: Key structural determinants influencing the biological potency of pyridine-triazole-thiols.

Experimental Protocols

5.1. Urease Inhibition Assay (Indophenol Method)

This protocol validates the capacity of the compound to inhibit the hydrolysis of urea.[3]

-

Preparation: Prepare enzyme solution (Jack bean urease, 5 U/mL) in phosphate buffer (pH 8.2). Dissolve test compounds in DMSO.

-

Incubation: Mix 25 µL of enzyme solution with 5 µL of test compound. Incubate at 30°C for 15 minutes.

-

Substrate Addition: Add 50 µL of Urea (100 mM). Incubate at 30°C for 30 minutes.

-

Reaction Termination: Add 50 µL of Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 50 µL of Alkali reagent (0.5% w/v NaOH, 0.1% NaOCl).

-

Measurement: Incubate for 30 minutes at room temperature. Measure absorbance at 630 nm .

-

Calculation:

.

5.2. Antimicrobial Susceptibility (Broth Microdilution)

-

Inoculum: Adjust bacterial suspension to

CFU/mL (0.5 McFarland). -

Dilution: Prepare serial two-fold dilutions of the test compound (500 µg/mL to 0.9 µg/mL) in Mueller-Hinton Broth (MHB) in a 96-well plate.

-

Inoculation: Add 100 µL of inoculum to each well. Include sterility (MHB only) and growth (MHB + Bacteria) controls.

-

Incubation: 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

References

-

Synthesis and antimicrobial activity of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives. SciELO. Available at: [Link]

-

Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. National Institutes of Health (PMC). Available at: [Link]

-

Urease inhibitory potential of pyridine-containing triazolothiadiazole scaffolds. PubMed. Available at: [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. Available at: [Link]

-

Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. Available at: [Link]

Sources

Thiol-thione tautomerism in 4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Thiol-Thione Tautomerism in 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities.[1] A critical, yet often nuanced, aspect of their chemistry is the prototropic tautomerism, particularly the thiol-thione equilibrium in 3-thiol substituted analogs. This guide provides a comprehensive exploration of the thiol-thione tautomerism in this compound. We delve into the theoretical underpinnings of this phenomenon and present a multi-faceted approach for its investigation, combining state-of-the-art computational modeling with robust experimental verification. This document serves as a technical resource, detailing not just the methodologies but the scientific rationale behind them, to empower researchers in accurately characterizing and harnessing the properties of this important class of molecules.

The Principle of Thiol-Thione Tautomerism

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[2] In the context of this compound, the equilibrium involves the migration of a proton between a sulfur and a nitrogen atom, leading to two distinct forms: the thiol and the thione.

-

Thiol Form: An aromatic triazole ring with an exocyclic thiol (-SH) group.

-

Thione Form: A non-aromatic triazole ring containing an endocyclic C=S (thiocarbonyl) group and an N-H bond.

This equilibrium is not a mere academic curiosity; the predominant tautomeric form dictates the molecule's hydrogen bonding capabilities, polarity, steric profile, and electronic distribution.[1] Consequently, it profoundly impacts its pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, membrane permeability, and metabolic stability. Quantum chemical studies on the parent 1,2,4-triazole-3-thione and its derivatives consistently show that the thione form is the most stable tautomer in the gas phase.[3][4]

Below is a diagram illustrating this fundamental equilibrium.

Caption: The tautomeric equilibrium between the thiol and thione forms.

A Dual-Pronged Approach: Computational and Experimental Investigation

To rigorously characterize the tautomeric preference of this compound, a synergistic approach combining theoretical calculations and experimental spectroscopy is essential. Computational methods provide predictive insights into the intrinsic stability of the tautomers, while spectroscopic techniques offer empirical validation.

In Silico Analysis: Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a powerful and reliable tool for investigating tautomerism due to its excellent balance of accuracy and computational efficiency.[1] By calculating the total electronic energy of each tautomer, we can predict their relative stabilities and thus the position of the equilibrium.

Causality of Method Selection: DFT calculations allow us to isolate the molecule and study its intrinsic properties in the gas phase or simulate solvent effects using models like the Polarizable Continuum Model (PCM). This provides a foundational understanding of the tautomeric landscape before embarking on laboratory experiments. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established level of theory for such systems, providing reliable energetic and geometric data.[1][5]

Experimental Protocol: DFT-Based Tautomer Stability Analysis

-

Structure Generation: Build the 3D structures of both the thiol and thione tautomers of this compound using molecular modeling software (e.g., GaussView).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using DFT at the B3LYP/6-311++G(d,p) level of theory. This step locates the minimum energy conformation for each structure.

-

Frequency Calculation: Conduct a vibrational frequency analysis on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy (G).

-

Solvation Modeling: Repeat steps 2 and 3 incorporating the PCM to simulate the effects of different solvents (e.g., water, ethanol, DMSO) on the tautomeric equilibrium. The solvent can significantly influence which tautomer is more stable.[6][7]

-

Data Analysis: Compare the Gibbs free energies of the tautomers in the gas phase and in each solvent. The tautomer with the lower Gibbs free energy is predicted to be the more stable and thus the predominant form under those conditions.

Caption: Workflow for quantum chemical analysis of tautomer stability.

Spectroscopic Verification

While DFT provides a theoretical prediction, spectroscopic methods are required for experimental confirmation. The choice of technique is crucial, as each probes different molecular features.

Principle of Application: This technique is highly effective for studying tautomeric equilibria in solution when the tautomers possess different chromophore systems.[8] The migration of a double bond during the thiol-to-thione transformation results in significant changes in the electronic absorption spectrum.[2][8] The thione form (C=S) typically exhibits characteristic absorption bands at different wavelengths compared to the thiol form, which contains an aromatic triazole ring.

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

-

Solvent Selection: Prepare a series of solvents with a wide range of polarities (e.g., non-polar: hexane, cyclohexane; polar aprotic: acetonitrile, DMSO; polar protic: ethanol, water).

-

Sample Preparation: Prepare dilute solutions of the compound at the same concentration in each solvent.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the spectra for changes in the position of the maximum absorption wavelength (λmax) and the appearance of new bands. A shift in λmax that correlates with solvent polarity is a strong indicator of a shift in the tautomeric equilibrium.[9][10] Generally, more polar solvents tend to stabilize the more polar thione tautomer.[11][12]

Principle of Application: NMR spectroscopy is a powerful tool for obtaining detailed structural information and can distinguish between tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[9][13][14] Key diagnostic signals include:

-

¹H NMR: The thione tautomer will exhibit a labile N-H proton, often appearing as a broad singlet, while the thiol tautomer will have a distinct S-H proton signal. The chemical shifts of the pyridinyl and triazole ring protons will also differ between the two forms.

-

¹³C NMR: The most telling signal is that of the C3 carbon. In the thione form, this carbon is a thiocarbonyl (C=S) and resonates significantly downfield (typically >160 ppm), whereas in the thiol form, it is an sp² carbon bonded to sulfur (C-S) and appears further upfield.

Experimental Protocol: Multi-Solvent NMR Characterization

-

Solvent Selection: Choose deuterated solvents that mirror the polarity range used in the UV-Vis study (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

Sample Preparation: Dissolve a sufficient amount of the compound in each deuterated solvent.

-

Spectral Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for each sample.

-

Data Analysis:

-

In the ¹H spectrum, search for the characteristic N-H (broad) or S-H (sharp) signals. The absence of a distinct S-H signal is strong evidence for the predominance of the thione form.

-

In the ¹³C spectrum, identify the chemical shift of the C3 carbon. A value in the thiocarbonyl region strongly supports the thione structure.

-

If both tautomers are present in significant quantities, their relative concentrations can be determined by integrating the corresponding signals in the ¹H NMR spectrum.[14][15]

-

Principle of Application: This is the definitive method for determining the tautomeric form in the solid state.[16] It provides an unambiguous three-dimensional map of electron density within a crystal, allowing for the precise localization of all atoms, including the mobile proton.[16] This technique definitively answers whether the proton resides on the nitrogen or the sulfur atom in the crystal lattice.

Experimental Protocol: X-ray Diffraction Analysis

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

-

Structure Solution and Refinement: Process the collected data to solve the crystal structure. The resulting electron density map is used to build a molecular model, which is then refined to achieve the best fit with the experimental data.

-

Structural Analysis: The final refined structure will unequivocally show the C=S double bond and the N-H bond of the thione form or the C-S single bond and S-H bond of the thiol form, providing conclusive evidence for the solid-state structure.[17][18]

Synthesized Analysis and Expected Outcomes

Based on extensive literature for analogous 1,2,4-triazole-3-thiol derivatives, the thione tautomer is overwhelmingly favored.[2][3][4][19] This preference is attributed to the greater thermodynamic stability of the C=S bond compared to the S-H bond in this heterocyclic system. The following table summarizes the expected data for each tautomer.

| Methodology | Thione Tautomer (Expected Predominant Form) | Thiol Tautomer (Expected Minor Form) |

| DFT Calculation | Lower calculated Gibbs free energy (more stable).[3][4] | Higher calculated Gibbs free energy (less stable). |

| UV-Vis | Characteristic absorption bands for the C=S chromophore. Stability increases in polar solvents.[11][12] | Absorption profile characteristic of an aromatic system. More favored in non-polar solvents.[12] |

| ¹H NMR | Presence of a broad, exchangeable N-H signal. Absence of an S-H signal. | Presence of a sharp S-H signal. |

| ¹³C NMR | C3 signal is downfield (>160 ppm), characteristic of a C=S group. | C3 signal is upfield, characteristic of a C-S group. |

| X-ray Crystal | Structure shows a C=S double bond and the proton located on a ring nitrogen.[17][18] | Structure shows a C-S single bond and the proton located on the exocyclic sulfur. |

Conclusion

References

-

Haghighi, Z. Z., & Zahedi, M. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Structural Chemistry, 21, 847-856. [Link]

-

Omel'yanchik, L. O., & Panasenko, A. I. (2013). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry, 11(3), 51-55. [Link]

-

Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Salazar-Rodriguez, F. A., Mera-Grandas, L. F., & Mujica-Martinez, C. A. (2025, April 23). Benchmarking DFT Methods for 1,2,4-Triazoles. Scribd. [Link]

-

Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides 1,3,4-oxadiazol-2-thione with acridine 9(10H)-one. Chemistry & Chemical Technology, 12(4), 419-426. [Link]

-

Scribd. (2016, December 5). Substituent Effects on Triazole Tautomerism. [Link]

-

ResearchGate. (n.d.). Ferrocene-based thiosemicarbazones: Solvent effect on thiol-thione tautomerism and conformational polymorphism. [Link]

-

PubMed. (2004, November 30). A Theoretical Study of Solvent Effects on Tautomerism and Electronic Absorption Spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. [Link]

-

Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. [Link]

-

Kurita, H., et al. (2013). DFT Calculations on the Effect of Solvation on the Tautomeric Reactions for Wobble Gua-Thy and Canonical Gua-Cyt Base-Pairs. Journal of Computer Science and Engineering, 10(1), 1-10. [Link]

-

Stoyanov, S., et al. (1993). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 71(8), 1119-1126. [Link]

-

ResearchGate. (2025, August 8). DFT studies of tautomerism of C5-substituted 1,2,3-triazoles. [Link]

-

National Center for Biotechnology Information. (n.d.). Tautomerism in 11-Hydroxyaklavinone: A DFT Study. [Link]

-

ResearchGate. (n.d.). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. [Link]

-

Scientific Research Publishing. (n.d.). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. [Link]

-

MDPI. (2023, June 29). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

ResearchGate. (2022, September 7). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Link]

-

Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

-

ResearchGate. (n.d.). Mechanism of solvent-assisted tautomerization between anti-thione and anti-thiol complexes by double proton transfer. [Link]

-

ResearchGate. (2025, August 7). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

-

Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. [Link]

-

Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. [Link]

-

Oxford Academic. (2017, February 1). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. [Link]

-

ResearchGate. (2018, July 23). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. [Link]

-

SlideShare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

-

ACS Omega. (2018, July 31). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. [Link]

-

MDPI. (2019, July 17). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. [Link]

-

Journal of Agricultural and Food Chemistry. (2022, February 16). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). [Link]

-

Taylor & Francis Online. (2023, November 6). Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR. [Link]

-

The Journal of Organic Chemistry. (2021, March 12). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. [Link]

-

SciSpace. (n.d.). The thione-thiol tautomerism in simple thioamides. [Link]

-

National Center for Biotechnology Information. (2022, March 10). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. [Link]

-

MDPI. (2023, March 1). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. [Link]

-

ACS Publications. (2023, June 23). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. [Link]

-

ResearchGate. (2025, October 12). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

National Center for Biotechnology Information. (2024, August 25). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. [Link]

-

Open University. (n.d.). Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation. [Link]

-

Maastricht University. (n.d.). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. [Link]

-

Springer. (n.d.). Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]

-

ACS Publications. (n.d.). Phototautomeric Reaction, Tautomerism, and Infrared Spectra of 6-Thiopurine. Experimental Matrix Isolation and Quantum-Mechanical (Conventional ab Initio and Density-Functional Theory) Studies. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tautomerism in 11-Hydroxyaklavinone: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abis-files.kocaeli.edu.tr [abis-files.kocaeli.edu.tr]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one | Academic Journals and Conferences [science2016.lp.edu.ua]

Harnessing the Power of Heterocycles: A Technical Guide to 1,2,4-Triazole-3-Thiol Derivatives as Advanced Corrosion Inhibitors

An In-Depth Technical Guide

Abstract

Corrosion of metallic materials represents a significant global challenge, leading to substantial economic losses and critical safety concerns across various industries. The deployment of organic corrosion inhibitors is a primary strategy for mitigating this degradation. Among the vast array of organic compounds, 1,2,4-triazole-3-thiol derivatives have emerged as a particularly effective and versatile class of inhibitors. Their efficacy is rooted in their unique molecular architecture, which features a combination of nitrogen and sulfur heteroatoms, along with a delocalized π-electron system. These characteristics facilitate strong adsorption onto metal surfaces, creating a robust protective barrier against corrosive environments. This technical guide provides a comprehensive review for researchers and scientists on the synthesis, mechanism of action, and performance evaluation of 1,2,4-triazole-3-thiol derivatives. It delves into the causality behind experimental choices, details standardized protocols for synthesis and evaluation, and explores the correlation between molecular structure and inhibition efficiency through both experimental data and computational chemistry.

Chapter 1: The Challenge of Corrosion and the Role of Organic Inhibitors

The electrochemical degradation of metals, or corrosion, is a natural and pervasive process that compromises the structural integrity, functionality, and safety of metallic components. Industries such as oil and gas, construction, and chemical processing heavily rely on carbon steel, which is particularly susceptible to corrosion in acidic environments used for processes like descaling, pickling, and oil well acidizing[1]. The use of corrosion inhibitors—substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal—is one of the most practical and cost-effective methods of protection[1].

Organic inhibitors function by adsorbing onto the metal surface to form a protective film. This film acts as a barrier, isolating the metal from the aggressive medium and impeding the anodic (metal dissolution) and/or cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process[2][3]. The effectiveness of an organic inhibitor is intrinsically linked to its chemical structure. Compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, as well as multiple bonds or aromatic rings, are often excellent inhibitors. These features serve as active centers for adsorption, donating electrons to the vacant d-orbitals of the metal and forming strong coordinative bonds[4][5].

Chapter 2: 1,2,4-Triazole-3-Thiol Derivatives: A Promising Class of Corrosion Inhibitors

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. When substituted with a thiol (-SH) group at the C3 position, the resulting 1,2,4-triazole-3-thiol scaffold becomes a powerful platform for designing high-performance corrosion inhibitors[6][7].

Key Structural Features:

-

Multiple Adsorption Centers: The molecule possesses several active sites for binding to a metal surface: the lone pair electrons on the two adjacent nitrogen atoms of the triazole ring, the π-electrons of the heterocyclic ring, and the lone pair electrons on the sulfur atom of the thiol group[2][5][8].

-

Thiol-Thione Tautomerism: 1,2,4-triazole-3-thiol derivatives exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. Computational studies have shown that the thione form often exhibits higher inhibition efficiency due to its electronic properties[9][10]. This equilibrium is a critical aspect influencing the molecule's reactivity and interaction with the metal surface[6].

-

Structural Versatility: The triazole ring can be easily functionalized with various substituent groups. This allows for the tuning of the molecule's electronic properties, steric factors, and solubility to optimize its performance for specific applications and environments[1][4]. Increasing the electron density and aromaticity through substitution generally enhances inhibition efficiency[1].

Caption: Thiol-Thione tautomeric equilibrium in 1,2,4-triazole-3-thiol.

Chapter 3: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives

The synthesis of these derivatives can be accomplished through various established organic chemistry routes, often involving the cyclization of thiosemicarbazide precursors[11][12]. A common and effective method involves the acylation of a thiosemicarbazide with a carboxylic acid, followed by a base-catalyzed cyclodehydration.

Experimental Protocol: General Synthesis of 5-substituted-4-amino-1,2,4-triazole-3-thiol

This protocol provides a generalized procedure for synthesizing derivatives by reacting 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol with an appropriate aldehyde or ketone[1][2].

Materials:

-

4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol (1 mmol)

-

Selected aldehyde or ketone (e.g., 3-acetyl-coumarine, 9H-fluoren-9-one) (1 mmol)[1]

-

Methanol (20 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (3-4 drops)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol (1 mmol) and the selected aldehyde or ketone (1 mmol) in 20 mL of methanol.

-

Catalysis: Add 3-4 drops of concentrated H₂SO₄ to the mixture to catalyze the condensation reaction.

-

Reflux: Heat the mixture to reflux for approximately 10-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: A precipitate will form upon reaction completion. Collect the solid product while the mixture is still hot via vacuum filtration.

-

Washing: Wash the collected precipitate with hot methanol (20 mL) to remove any unreacted starting materials.

-

Drying: Dry the purified product in an oven at 80 °C.

-

Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and elemental analysis[13].

Caption: A typical workflow for synthesizing 1,2,4-triazole-3-thiol derivatives.

Chapter 4: Mechanism of Corrosion Inhibition

The high inhibition efficiency of 1,2,4-triazole-3-thiol derivatives is attributed to their ability to strongly adsorb onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment[5][14]. This adsorption is a complex process that can involve both physical and chemical interactions.

-

Physisorption (Physical Adsorption): This involves electrostatic interactions between charged inhibitor molecules and a charged metal surface. It is a weaker, reversible form of adsorption.

-

Chemisorption (Chemical Adsorption): This is a stronger, more durable form of adsorption that involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. The lone electron pairs on the nitrogen and sulfur atoms and the π-electrons of the triazole ring are crucial for this process, as they can be donated to the vacant d-orbitals of metal atoms like iron[8][15].

Often, the adsorption mechanism is a combination of both, referred to as mixed-type adsorption [2][15]. The standard free energy of adsorption (ΔG°ads), calculated from adsorption isotherm models, can provide insight into the nature of the interaction. Values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption[4][5].

The adsorbed layer effectively blocks both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, classifying these compounds as mixed-type inhibitors [13][14][16]. In some cases, the inhibitor molecules can form complex inorganic polymer layers with metal cations (e.g., Fe(II)) released during corrosion, further enhancing the protective barrier[3].

Caption: Mechanism of protective film formation by triazole inhibitors.

Chapter 5: Experimental Evaluation of Inhibitor Performance

A multi-faceted approach combining gravimetric, electrochemical, and surface analysis techniques is essential for a thorough evaluation of an inhibitor's performance.

Gravimetric (Weight Loss) Method

This is a fundamental technique to determine the corrosion rate. The causality is direct: a lower mass loss in the presence of the inhibitor corresponds to a lower corrosion rate and higher efficiency.

Protocol: Weight Loss Measurement

-

Sample Preparation: Prepare metal coupons (e.g., carbon steel) of known dimensions. Polish the surfaces to a mirror finish, then clean and degrease them by sonicating in deionized water, acetone, and ethanol[17].

-

Initial Measurement: Dry the coupons and weigh them accurately (m_initial).

-

Immersion: Immerse the coupons in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the inhibitor for a specified period (e.g., 6-24 hours) at a constant temperature[14][18].

-

Final Measurement: After immersion, retrieve the coupons, clean them to remove corrosion products, dry them, and weigh them again (m_final).

-

Calculation:

-

Corrosion Rate (CR) = (m_initial - m_final) / (Surface Area × Time)

-

Inhibition Efficiency (IE%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

-

Electrochemical Techniques

Electrochemical methods provide rapid and detailed insights into the corrosion kinetics and the inhibitor's mode of action. A standard three-electrode cell is used, consisting of the metal sample as the working electrode, a platinum counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode, SCE)[13].

Potentiodynamic Polarization (PDP):

-

Principle: The potential of the working electrode is scanned, and the resulting current is measured. The resulting Tafel plot reveals the corrosion potential (E_corr) and corrosion current density (i_corr). A lower i_corr indicates better inhibition. Shifts in E_corr help classify the inhibitor: if the shift is significant in the anodic or cathodic direction, it's an anodic or cathodic inhibitor, respectively. If both branches are affected with a minimal shift in E_corr, it is a mixed-type inhibitor[15][16].

-

Protocol Outline:

-

Immerse the working electrode in the test solution until a stable open circuit potential (OCP) is reached.

-

Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).

-

Extract E_corr and i_corr from the Tafel extrapolation of the polarization curve.

-

Calculate IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100.

-

Electrochemical Impedance Spectroscopy (EIS):

-

Principle: A small amplitude AC signal is applied to the electrode at different frequencies. The impedance response is measured and often visualized in a Nyquist plot. The diameter of the resulting semicircle corresponds to the charge transfer resistance (R_ct). A larger R_ct value signifies greater resistance to charge transfer across the metal/solution interface, indicating more effective inhibition[5].

-

Protocol Outline:

-

Allow the system to stabilize at OCP.

-

Apply an AC voltage perturbation (e.g., 10 mV amplitude) over a frequency range (e.g., 100 kHz to 10 mHz).

-

Fit the resulting Nyquist plot to an equivalent electrical circuit to determine parameters like R_ct.

-

Calculate IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100.

-

Caption: Standard workflow for evaluating inhibitors using electrochemical methods.

Surface Analysis Techniques

These techniques provide direct visual and chemical evidence of the protective film.

Scanning Electron Microscopy (SEM): SEM imaging visually confirms the efficacy of the inhibitor. A surface exposed to the corrosive medium without an inhibitor will show significant damage (pitting, uniform corrosion), while a well-inhibited surface will appear much smoother and more intact, confirming the formation of a protective layer[4][14][16].

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful, surface-sensitive technique that provides the elemental and chemical state composition of the top few nanometers of the sample surface[19][20][21].

-

Causality: By analyzing the surface of a metal coupon after immersion in an inhibited solution, XPS can directly detect the presence of elements from the inhibitor molecule (e.g., N 1s, S 2p peaks), confirming its adsorption. Furthermore, high-resolution scans of the metal's core levels (e.g., Fe 2p) and the inhibitor's heteroatoms can reveal the nature of the chemical bonding (chemisorption) between the inhibitor and the metal surface[22][23]. This provides definitive proof of the inhibition mechanism.

-

Protocol Outline for Sample Preparation:

-

Immerse the polished metal sample in the inhibited solution for a set duration.

-

Remove the sample from the solution.

-

Rinse gently with a non-reactive solvent (e.g., ethanol) to remove non-adsorbed molecules and residual solution.

-

Dry the sample under a stream of inert gas (e.g., nitrogen or argon).

-

Immediately transfer the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument to minimize atmospheric oxidation[17].

-

Adsorption Isotherm Analysis

To understand the interaction between the inhibitor and the metal surface, experimental data (typically from weight loss or electrochemical measurements at different concentrations) is fitted to various adsorption isotherm models, such as Langmuir, Temkin, and Freundlich[8][24]. The Langmuir isotherm is frequently found to best describe the adsorption of triazole derivatives, which assumes the formation of a monolayer of inhibitor on the metal surface[4][15][25].

Chapter 6: Theoretical and Computational Insights

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become indispensable for understanding the inhibitive properties of molecules and for designing new, more effective inhibitors[6][18]. These methods correlate the electronic structure of the inhibitor molecule with its observed performance.

Key Quantum Chemical Parameters:

-

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Represents the electron-donating ability of a molecule. A higher E_HOMO value indicates a greater tendency to donate electrons to the metal's vacant d-orbitals, leading to better inhibition efficiency.

-

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Represents the electron-accepting ability. A lower E_LUMO value suggests the molecule can more readily accept electrons from the metal.

-

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule and generally correlates with higher inhibition efficiency[10].

-

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface[9].

Molecular dynamics (MD) and Monte Carlo (MC) simulations are also employed to model the adsorption process, providing a visual representation of how the inhibitor molecules orient themselves on the metal surface and calculating the adsorption energy[1][18][25]. These theoretical results consistently show good agreement with experimental findings, validating their predictive power[13][14].

Table 1: Correlation of Quantum Chemical Parameters with Inhibition Efficiency

| Parameter | Definition | Correlation with Higher Inhibition Efficiency |

| E_HOMO | Energy of Highest Occupied Molecular Orbital | Higher Value (Greater electron-donating ability) |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | Lower Value (Greater electron-accepting ability) |

| ΔE (Energy Gap) | E_LUMO - E_HOMO | Lower Value (Higher reactivity, easier polarization) |

| Dipole Moment (μ) | Measure of molecular polarity | Higher Value (Favors accumulation in the electric double layer) |

| Electron Fraction (ΔN) | Electrons transferred from inhibitor to metal | Higher Value (Stronger bond formation) |

Chapter 7: Structure-Activity Relationships and Future Perspectives

The collective body of research demonstrates a clear relationship between the molecular structure of 1,2,4-triazole-3-thiol derivatives and their corrosion inhibition performance.

-

Effect of Substituents: The introduction of electron-donating groups or additional aromatic/heterocyclic rings (e.g., coumarin, fluorenone moieties) onto the triazole backbone can increase the electron density at the active centers, enhancing the adsorption and inhibition efficiency[1]. Conversely, increasing the length of an alkyl chain (e.g., from methyl to ethyl) can also improve performance due to a larger surface coverage area[4].

-

Synergistic Effects: The inhibition efficiency of triazole derivatives can be significantly enhanced by the addition of certain ions, such as iodide (I⁻). This is known as a synergistic effect, where the iodide ions first adsorb onto the metal surface, creating a negatively charged layer that facilitates the adsorption of the protonated (cationic) inhibitor molecules[14][26].

-

Future Directions: The focus of future research is on designing and synthesizing novel "green" or "eco-friendly" inhibitors[15][27]. These compounds aim to provide high protective efficacy while also being non-toxic, biodegradable, and synthesized from readily available resources[1][27]. The versatility and proven effectiveness of the 1,2,4-triazole-3-thiol scaffold make it an ideal platform for the development of the next generation of sustainable corrosion inhibitors.

References

-

Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Nature Scientific Reports. Available at: [Link]

-

Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. ResearchGate. Available at: [Link]

-

Investigation of the Inhibiting Effect of Some Triazole Derivatives for the Corrosion of Mild Steel in 1 M H2SO4 Solution. International Journal of Electrochemical Science. Available at: [Link]

-

Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism. Indian Journal of Chemical Technology (IJCT). Available at: [Link]

-

Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. PubMed. Available at: [Link]

-

Complex Inhibitor Protection of Some Steels in Hydrochloric Acid Solutions by 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]

-

Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances. Available at: [Link]

-

Complex Protection of Some Steels in Sulfuric Acid Solutions by 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]

-

Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl). Indian Journal of Chemical Technology. Available at: [Link]

-

X-ray photoelectron spectroscopy for surface film analysis in corrosion research. Sadhana Academy Proceedings in Engineering Sciences. Available at: [Link]

-

Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. MDPI. Available at: [Link]

-

1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. MDPI. Available at: [Link]

-

A Review on 1,2,4-Triazole Derivatives as Corrosion Inhibitors. Journal of Bio- and Tribo-Corrosion. Available at: [Link]

-

4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry. Available at: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

-

Triazoles as a class of multifunctional corrosion inhibitors. Review. Part V. 1Н-1,2,4-Triazole and its derivatives. Copper and its alloys. International Journal of Corrosion and Scale Inhibition. Available at: [Link]

-

Green synthesis, electrochemical, and DFT studies on the corrosion inhibition of steel by some novel triazole Schiff base derivatives in hydrochloric acid solution. Arabian Journal of Chemistry. Available at: [Link]

-

4H-1,2,4-triazole-3-thiol as corrosion inhibitor for mild steel. Der Pharma Chemica. Available at: [Link]

-

Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evaluation. ACS Omega. Available at: [Link]

-

5-(3-Pryridyl)-4H-1,2,4-triazole-3-thiol as Potential Corrosion Inhibitor for AA6061 Aluminium Alloy in 0.1 M Hydrochloric Acid Solution. ResearchGate. Available at: [Link]

-

Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. Journal of Visualized Experiments. Available at: [Link]

-

Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. ACS Omega. Available at: [Link]

-

A combination of experimental and theoretical methods in evaluating triazole derivatives' mild steel corrosion inhibition ability in an acidic solution. RSC Publishing. Available at: [Link]

-

XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. Spectroscopy Europe. Available at: [Link]

-

Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism. Indian Journal of Chemical Technology. Available at: [Link]

-

4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. ResearchGate. Available at: [Link]

-

Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. RSC Publishing. Available at: [Link]

Sources

- 1. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Complex Inhibitor Protection of Some Steels in Hydrochloric Acid Solutions by 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. electrochemsci.org [electrochemsci.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Review on 1,2,4-Triazole Derivatives as Corrosion Inhibitors [ouci.dntb.gov.ua]

- 8. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. op.niscair.res.in [op.niscair.res.in]

- 10. <strong>Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism</strong> | OMER | Indian Journal of Chemical Technology (IJCT) [op.niscair.res.in]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Green synthesis, electrochemical, and DFT studies on the corrosion inhibition of steel by some novel triazole Schiff base derivatives in hydrochloric acid solution - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iscientific.org [iscientific.org]

- 17. Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ias.ac.in [ias.ac.in]

- 20. hitachi-hightech.com [hitachi-hightech.com]

- 21. spectroscopyeurope.com [spectroscopyeurope.com]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. A combination of experimental and theoretical methods in evaluating triazole derivatives' mild steel corrosion inhibition ability in an acidic solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 26. mdpi.com [mdpi.com]

- 27. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09679B [pubs.rsc.org]

A Technical Guide to HOMO-LUMO Energy Gap Analysis of Pyidin-3-yl Triazole Derivatives: From Computational Prediction to Experimental Validation

This guide provides an in-depth exploration of the theoretical and experimental analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap in pyridin-3-yl triazole derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage this critical quantum chemical parameter to understand and predict molecular behavior.

Introduction: The Significance of the Frontier Molecular Orbital Energy Gap

The electronic and optical properties of organic molecules are fundamentally governed by their frontier molecular orbitals (FMOs), specifically the HOMO and LUMO.[1] The HOMO, as the highest energy level occupied by electrons, represents the ability of a molecule to donate an electron, while the LUMO, the lowest energy level devoid of electrons, signifies its capacity to accept an electron.[2][3] The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of a molecule's kinetic stability, chemical reactivity, and optical characteristics.[2][3][4]

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the ground state to an excited state.[3] This principle is of paramount importance in drug design, where the reactivity of a molecule can be correlated with its biological activity.[5] For instance, a molecule with a small energy gap may exhibit enhanced charge transfer interactions, which can be pivotal for its bioactivity.[1][2] In the realm of materials science, the HOMO-LUMO gap dictates the electronic and photophysical properties of organic compounds, influencing their application in organic electronics and photovoltaics.[6]

Pyridin-3-yl triazole derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.[7][8][9][10] The unique structural combination of the electron-withdrawing pyridine ring and the versatile triazole moiety allows for extensive chemical modifications, enabling the fine-tuning of their electronic properties and, consequently, their biological and material functions.[7][8] A thorough analysis of the HOMO-LUMO energy gap of these derivatives is therefore essential for rational drug design and the development of novel functional materials.

Computational Analysis of the HOMO-LUMO Energy Gap

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for predicting the electronic properties of molecules with a favorable balance of accuracy and computational cost.[11]

Core Methodology: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[12] It is widely employed to calculate the HOMO and LUMO energies of molecules.[11][12]

Protocol for DFT-Based HOMO-LUMO Gap Calculation:

-

Molecule Building and Initial Geometry: Construct the 3D structure of the pyridin-3-yl triazole derivative using molecular modeling software such as GaussView.

-

Geometry Optimization:

-

Create an input file specifying the DFT method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used and reliable choice for organic molecules.[2][4][11]

-

Select an appropriate basis set. Pople-style basis sets like 6-311++G(d,p) are frequently used, with the inclusion of polarization (d,p) and diffuse (++) functions being important for accurately describing systems with heteroatoms.[2][4][11]

-

Use the Opt keyword in the input file to request a geometry optimization. This process finds the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Using the optimized geometry, perform a frequency calculation with the same DFT method and basis set. This is to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

HOMO-LUMO Energy Extraction:

-

From the output file of the geometry optimization, extract the energies of the highest occupied and lowest unoccupied molecular orbitals. The HOMO-LUMO energy gap (ΔE) is then calculated as: ΔE = ELUMO - EHOMO

-

The following diagram illustrates the computational workflow for determining the HOMO-LUMO energy gap.

Caption: Workflow for DFT-based HOMO-LUMO gap calculation.

Advanced Computational Insights: TD-DFT and NBO Analysis

For a more profound understanding of the electronic transitions and bonding interactions, Time-Dependent DFT (TD-DFT) and Natural Bond Orbital (NBO) analysis can be employed.

-

TD-DFT: This method is used to predict the electronic absorption spectra (UV-Vis spectra) of molecules, providing a theoretical counterpart to experimental spectroscopic data.[13][14] It helps in understanding the nature of electronic transitions, such as n→π* or π→π*, which are related to the HOMO-LUMO gap.

-

NBO Analysis: NBO analysis provides insights into the charge distribution, hybridization, and donor-acceptor interactions within the molecule, which can help rationalize the observed electronic properties.[14]

Experimental Determination and Validation

While computational methods provide valuable predictions, experimental validation is crucial for confirming the calculated HOMO-LUMO energy gaps.[6] The two primary experimental techniques for this purpose are cyclic voltammetry (CV) and UV-Vis spectroscopy.[6][12]

Electrochemical Approach: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep.[12] It is used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.[12][15]

Experimental Protocol for Cyclic Voltammetry:

-

Sample Preparation: Dissolve the pyridin-3-yl triazole derivative in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[12]

-

Data Acquisition: The potential of the working electrode is swept, and the resulting current is measured to generate a cyclic voltammogram.

-

Data Analysis:

-

The onset potentials of the first oxidation (Eox) and reduction (Ered) peaks are determined from the voltammogram.

-

The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) couple:[15] EHOMO = -[Eox - E1/2(Fc/Fc+)] - 4.8 eV ELUMO = -[Ered - E1/2(Fc/Fc+)] - 4.8 eV

-

The electrochemical HOMO-LUMO gap is then calculated as: ΔEelectrochem = ELUMO - EHOMO

-

Spectroscopic Approach: UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength.[12] The onset of the lowest energy absorption band in the spectrum can be used to estimate the optical HOMO-LUMO gap.[12]

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the pyridin-3-yl triazole derivative in a suitable solvent (e.g., ethanol, DMSO).

-

Data Acquisition: Record the absorption spectrum using a spectrophotometer over the appropriate wavelength range.

-

Data Analysis:

-

Identify the wavelength corresponding to the absorption onset (λonset) of the lowest energy transition.

-

Convert this wavelength to energy using the Planck-Einstein relation to obtain the optical HOMO-LUMO gap:[12] ΔEoptical (eV) = 1240 / λonset (nm)

-

The following diagram illustrates the combined computational and experimental workflow for a comprehensive HOMO-LUMO analysis.

Caption: Integrated workflow for HOMO-LUMO analysis.

Structure-Property Relationships in Pyridin-3-yl Triazole Derivatives

The electronic properties of pyridin-3-yl triazole derivatives can be systematically tuned by introducing different substituent groups. This allows for the rational design of molecules with desired HOMO-LUMO energy gaps for specific applications.

-

Electron-Donating Groups (EDGs): Substituents such as -NH2, -OH, and -OCH3 tend to increase the energy of the HOMO level more significantly than the LUMO level, leading to a smaller HOMO-LUMO gap and increased reactivity.

-

Electron-Withdrawing Groups (EWGs): Groups like -NO2, -CN, and -CF3 generally lower the energies of both the HOMO and LUMO levels, but the effect on the LUMO is typically more pronounced. This can also result in a smaller energy gap.

The position of the substituent on the pyridine or triazole ring also plays a crucial role in modulating the electronic properties.

Table 1: Representative Calculated and Experimental HOMO-LUMO Data for Pyridin-3-yl Triazole Derivatives (Illustrative)

| Derivative | Substituent | Calculated ΔE (eV) (DFT/B3LYP) | Experimental ΔE (eV) (UV-Vis) |

| 1 | -H | 4.50 | 4.35 |

| 2 | -NO2 | 3.85 | 3.75 |

| 3 | -NH2 | 4.10 | 4.00 |

Note: The values in this table are for illustrative purposes and will vary depending on the specific molecular structure and experimental conditions.

Conclusion

The analysis of the HOMO-LUMO energy gap is a powerful tool for understanding and predicting the chemical reactivity, biological activity, and photophysical properties of pyridin-3-yl triazole derivatives. A synergistic approach that combines robust computational methods like DFT with experimental validation through cyclic voltammetry and UV-Vis spectroscopy provides a comprehensive and reliable framework for structure-property relationship studies. This integrated strategy is invaluable for the rational design of novel pyridin-3-yl triazole-based compounds for applications in drug discovery and materials science.

References

- Absorption and fluorescence signatures of 1,2,3-triazole based regioisomers: challenging compounds for TD-DFT. RSC Publishing.

- COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE.

- Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole deriv

- Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega.

- Validating the HOMO-LUMO gap of Benzo[a]pentacene with experimental d

- Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube.

- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIV

- Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and comput

- Theoretical Investigation on Molecular Structure-Chemical Quantum Calculation of 7-Methyl-1,2,3-Triazole[4,5-c]Pyridine (Computer Simulation Program). Scientific Journal for Faculty of Science-Sirte University.

- Review on Design and Development of Pyridyl Triazole Deriv

- Synthesis, Molecular Docking, and Biological Evaluation of Pyridin-3-yl-Pyrimidin-2-yl-Triazole Derivatives as Anti-cancer Agents. Taylor & Francis.

- Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry.

-

DFT Computations and Molecular Docking Studies of 3-(6-(3-aminophenyl)thiazolo[2][13][14]triazol-2-yl).

- Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine deriv

- Trilogy-Function Thiadiazole-Triazole-Pyridine Deriv

- Triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution.

- Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. UW-Eau Claire.

- Vibrational Normal Modes Investigation of 4-Methyl Triazole [4,5-c] Pyridine Using Density Function Theory (DFT)-Chemical Quantum Calculation: Computer Simulation Program. Sebha University Conference Proceedings.

- Theoretical Investigation on Molecular Structure-Chemical Quantum Calculation of 7-Methyl-1,2,3-Triazole[4,5-c]Pyridine (Computer Simulation Program). Scientific Journal for Faculty of Science-Sirte University.

- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC.

- HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROM

- HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV

- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul

- quantum chemical calculations for 1,2,4-triazole-3-thiol deriv

- Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Deriv

- Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry.

- The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium.

- A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein deriv

- (PDF) Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule.

- (PDF) A comprehensive experimental and theoretical perspective of novel triazole-based pyridine and quinoline derivatives for corrosion protection of carbon steel in sulfuric acid solution.

- Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.

- A Computational Study on some Pyridine-Substituted-Bis-1,2,4-Triazole Derivatives and Investigation of their Catalytic Activities.

- Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. PMC.

- In Silico Interactions of Some of the Triazole Derivatives with the Main Protease of Coronavirus. Biointerface Research in Applied Chemistry.

- High throughput tight binding calculation of electronic HOMO-LUMO gaps and its prediction for n

Sources

- 1. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irjweb.com [irjweb.com]

- 3. irjweb.com [irjweb.com]

- 4. irjweb.com [irjweb.com]

- 5. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scielo.br [scielo.br]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 10. amhsr.org [amhsr.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Absorption and fluorescence signatures of 1,2,3-triazole based regioisomers: challenging compounds for TD-DFT - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

Pharmacophore Modeling & Strategic Profiling of 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary & Structural Rationale

The molecule 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol represents a "privileged scaffold" in medicinal chemistry. Its architecture combines a 1,2,4-triazole core—known for bioisosteric utility—with a pyridine ring and a lipophilic butyl chain. This specific arrangement is highly relevant for targeting metalloenzymes, particularly Urease (nickel-dependent) and Metallo-

As a Senior Application Scientist, I posit that effective modeling of this compound requires a dual-approach: addressing the thione-thiol tautomerism and mapping the metal-chelation pharmacophore . This guide details the workflow to construct, validate, and utilize a pharmacophore model for this ligand, grounded in established structure-activity relationships (SAR).

Chemical Identity & Tautomeric Equilibrium

Before modeling, one must define the active species. 1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.[1]

-

Thione Form (1H-1,2,4-triazole-5(4H)-thione): Predominant in solid state and neutral solution.

-

Thiol Form (1H-1,2,4-triazole-5-thiol): Often the active species for metal coordination (forming a thiolate anion upon deprotonation).

Critical Modeling Directive: You must generate conformers for both tautomers. In metalloenzyme docking (e.g., Urease), the deprotonated thiolate (S⁻) is often the requisite pharmacophoric feature for bridging the bi-nickel center.

Table 1: Physicochemical Profile (Predicted)

| Property | Value (Approx.) | Relevance to Modeling |

| Molecular Formula | C₁₁H₁₄N₄S | Core stoichiometry |

| MW | ~234.32 Da | Fragment-like / Lead-like space |

| LogP | 2.1 - 2.5 | Good membrane permeability; Butyl chain drives hydrophobic fit |

| H-Bond Donors | 0-1 (Tautomer dependent) | Interaction with active site residues (e.g., His, Asp) |

| H-Bond Acceptors | 3-4 (N-Pyridine, N-Triazole) | Critical for water bridging or backbone interactions |

| pKa (Thiol) | ~6.0 - 7.5 | Likely ionized at physiological pH (7.4) |

Pharmacophore Generation Workflow

This protocol uses a Structure-Based Pharmacophore approach, assuming the target is Helicobacter pylori Urease (a validated target for triazole-thiols).

Phase A: Ligand Preparation & Conformational Analysis

-

Sketching: Draw the 2D structure of this compound.

-

Ionization: Generate the thiolate anion (S⁻) state (pH 7.4).

-

Energy Minimization: Apply the MMFF94x force field to relax bond lengths/angles.

-

Conformational Search:

-

Method: Monte Carlo or Systematic Search.

-

Focus: Rotation of the butyl chain (C4-N4 bond) and the pyridine-triazole bond (C5-C3').

-

Constraint: The pyridine ring and triazole ring often adopt a coplanar or slightly twisted conformation to maximize

-conjugation.

-

Phase B: Pharmacophore Feature Mapping

We define the pharmacophore hypothesis based on the interaction with the Urease active site (PDB Code: 4H9M or similar).

-

Feature 1: Metal Chelator (Anionic/Ionizable). The Sulfur atom (S⁻) and the N2 nitrogen of the triazole ring form a bidentate chelate with the Ni²⁺ ions.

-

Feature 2: Hydrogen Bond Acceptor (HBA). The Pyridine Nitrogen (N_pyr). This often interacts with distal residues (e.g., His or Asp) or water networks.

-

Feature 3: Hydrophobic/Lipophilic (Hyd). The Butyl chain . It occupies the hydrophobic flap or pocket entrance (often Met/Ala rich regions), stabilizing the binding.

-

Feature 4: Aromatic Ring (Ar). The Pyridine and Triazole rings provide

-stacking interactions with active site aromatic residues (e.g., His).

Visualization: Pharmacophoric Interaction Logic

The following diagram illustrates the logical flow from chemical structure to biological interaction, specifically highlighting the "Why" behind each moiety.

Caption: Pharmacophoric mapping of the ligand moieties to the Urease active site features. Colors indicate functional roles: Red (Metal Binding), Blue (Core/Stacking), Green (Hydrophobic), Yellow (Auxiliary H-Bonding).

Validation Protocol: Molecular Docking

To validate the pharmacophore model, you must perform a "self-validating" docking experiment. This ensures the theoretical model aligns with physical steric constraints.

Step-by-Step Methodology

-

Target Selection:

-

Download the crystal structure of Jack Bean Urease (PDB: 3LA4 ) or H. pylori Urease (PDB: 1E9Y ).

-

Clean: Remove water molecules (except those bridging the Ni ions) and native ligands.

-

-

Grid Generation:

-

Center the grid box on the bi-nickel center.

-

Dimensions:

Å. This is sufficient to encompass the active site and the hydrophobic flap entrance.

-

-

Docking Execution (e.g., AutoDock Vina / GOLD):

-

Constraint: Apply a distance constraint (2.0 - 2.5 Å) between the Thiol Sulfur and the Nickel ions to bias the search toward biologically relevant poses.

-

Exhaustiveness: Set to 32 or higher to ensure the butyl chain conformation is thoroughly sampled.

-

-

Scoring & Analysis:

-

Binding Energy: Look for scores < -7.0 kcal/mol.

-

RMSD: If a co-crystallized ligand exists, calculating RMSD < 2.0 Å validates the protocol.

-

Visual Check: Does the butyl chain clash with the protein wall? Does the pyridine nitrogen point towards a solvent channel or a specific residue (e.g., His)?

-

Experimental Corroboration (Literature Grounding)

Studies on the analog 4-hexyl-5-(3-pyridyl)-1,2,4-triazole-3-thione have demonstrated significant antibacterial and antitumor activity, often attributed to this specific pharmacophore arrangement [1]. The butyl derivative is expected to show slightly lower lipophilicity but potentially better solubility than the hexyl analog, optimizing the "Drug-Likeness" profile.

Synthesis & Assay (Contextual Grounding)

A robust model must be testable. The synthesis of this molecule follows a standard, high-yield pathway, ensuring the model can be experimentally verified.

Synthetic Pathway[2][3][4][5][6]

-

Precursor: Start with Nicotinic acid hydrazide (providing the pyridine ring).

-

Intermediate: React with Butyl isothiocyanate to form the hydrazinecarbothioamide intermediate.

-

Cyclization: Reflux in basic media (NaOH/KOH) to effect ring closure, yielding the 1,2,4-triazole-3-thiol core.

Enzymatic Assay (Urease Inhibition)[7]

-

Method: Indophenol method (Berthelot reaction).

-

Mechanism: Measure the reduction in ammonia production from urea hydrolysis in the presence of the triazole ligand.

-

Control: Use Thiourea or Acetohydroxamic acid as a positive control.

References

-

Nadeem, H., et al. (2013).[2][3] "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology, 3, 366-375.[2]

-

Hanif, M., et al. (2012). "Synthesis, urease inhibition, antioxidant and antibacterial studies of some 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones." Journal of the Brazilian Chemical Society, 23(6).

-